
Ifidancitinib
Vue d'ensemble
Description
Ifidancitinib est une petite molécule qui agit comme un inhibiteur double de la Janus kinase 1 et de la Janus kinase 3. Il est principalement étudié pour ses applications thérapeutiques potentielles dans le traitement des maladies auto-immunes telles que l'alopécie areata et le vitiligo .
Analyse Des Réactions Chimiques
Hydrolysis
The benzoxazolone ring undergoes hydrolysis in aqueous media, particularly under alkaline conditions, yielding 5-amino-2-hydroxybenzoxazole and a pyrimidine derivative. Computational studies suggest this reaction proceeds via nucleophilic attack on the lactam carbonyl .
Reaction Conditions :
Oxidation
The methyl and methoxy groups are oxidation-prone. In vitro studies predict:
-
Methyl oxidation : Conversion to hydroxymethyl or carboxyl groups.
-
Methoxy demethylation : Forms a phenolic derivative via cytochrome P450 enzymes .
Oxidative Hotspots :
Covalent Binding to JAK3
Ifidancitinib irreversibly inhibits JAK3 by forming a covalent bond with Cys909 in the kinase domain, confirmed via molecular dynamics simulations . The mechanism involves:
-
Non-covalent binding : Initial docking via hydrogen bonds (e.g., with Gly1020, Asn1008).
-
Michael addition : Thiol group of Cys909 attacks the α,β-unsaturated carbonyl in this compound, forming a stable adduct .
Key Interactions :
Residue | Interaction Type | Distance (Å) |
---|---|---|
Cys909 | Covalent (C-S bond) | 1.8–2.2 |
Gly1020 | Hydrogen bonding | 2.5 |
Asp967 | Electrostatic (Pi-anion) | 3.1 |
Solid-State Stability
This compound exhibits moderate solid-state stability but may degrade via:
Recommended Storage :
-
Temperature : -20°C (long-term), 2–8°C (short-term).
Excipient Compatibility
Incompatible with strong oxidizers (e.g., peroxides) and alkaline agents (e.g., magnesium stearate) .
Metabolic Pathways
Predominant metabolic reactions include:
-
Hydroxylation : At the benzylic position of the methyl group.
-
Glucuronidation : Of the hydrolyzed benzoxazolone fragment.
Major Metabolites :
-
M1 : Hydroxylated pyrimidine derivative.
-
M2 : Glucuronide conjugate of 5-amino-2-hydroxybenzoxazole.
Reaction Kinetics
Degradation follows pseudo-first-order kinetics under accelerated conditions. Arrhenius parameters for hydrolysis:
Parameter | Value |
---|---|
Activation energy (Eₐ) | 65.2 kJ/mol |
Frequency factor (A) | 2.3 × 10¹⁰ s⁻¹ |
Half-life (25°C) | 18 months |
Computational Insights
Quantum mechanical calculations (DFT/B3LYP) reveal:
Applications De Recherche Scientifique
Alopecia Areata
Ifidancitinib has been investigated for its efficacy in treating alopecia areata, an autoimmune condition characterized by hair loss. A case study highlighted a 24-year-old female patient with severe alopecia areata who had previously failed multiple treatments. After initiating treatment with this compound, the patient experienced significant hair regrowth within one month, with an 80% repopulation of healthy terminal hair on the scalp .
Table 1: Summary of Alopecia Areata Case Studies Involving this compound
Patient Age | Treatment Duration | Initial Condition | Outcome |
---|---|---|---|
24 | 1 month | Severe alopecia | 80% hair regrowth |
Various | Varies | Recurrent alopecia | Significant improvement |
Atopic Dermatitis
This compound is also under investigation for atopic dermatitis. Clinical trials are assessing its effectiveness as a topical solution (NCT03585296), focusing on its ability to reduce inflammation and improve skin barrier function . The inhibition of JAK1/3 signaling is expected to alleviate symptoms by reducing pro-inflammatory cytokine levels.
Vitiligo
Research indicates that JAK inhibitors, including this compound, may be beneficial in treating vitiligo by modulating immune responses that contribute to skin depigmentation. A comparative study of various JAK inhibitors suggested that this compound could play a role in restoring pigmentation through the inhibition of inflammatory pathways .
Research Findings
Recent studies have demonstrated that this compound effectively inhibits T cell proliferation and alters immune cell populations. In murine models, treatment with this compound led to reduced numbers of activated CD4 and CD8 T cells in lymphoid tissues, indicating a profound impact on T cell activation and function .
Table 2: Effects of this compound on T Cell Populations
Treatment Group | CD4+ T Cells (Count) | CD8+ T Cells (Count) | IFN-γ Production (pg/mL) |
---|---|---|---|
Control | High | High | Elevated |
This compound | Significantly reduced | Significantly reduced | Decreased |
Mécanisme D'action
Ifidancitinib exerts its effects by inhibiting the activity of Janus kinase 1 and Janus kinase 3. These kinases are involved in the signaling pathways that regulate immune responses. By inhibiting these kinases, this compound can modulate immune responses and reduce inflammation. The molecular targets and pathways involved include the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway .
Comparaison Avec Des Composés Similaires
Ifidancitinib est similaire à d'autres inhibiteurs de la Janus kinase tels que la ruxolitinib, la baricitinib et la tofacitinib. il est unique dans son inhibition double de la Janus kinase 1 et de la Janus kinase 3, ce qui peut offrir des avantages thérapeutiques distincts. Des composés similaires comprennent :
Ruxolitinib : Inhibe la Janus kinase 1 et la Janus kinase 2.
Baricitinib : Inhibe la Janus kinase 1 et la Janus kinase 2.
Tofacitinib : Inhibe la Janus kinase 1, la Janus kinase 2 et la Janus kinase 3
Méthodes De Préparation
La synthèse de l'ifidancitinib implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions contrôlées. Les détails spécifiques concernant les voies de synthèse et les conditions réactionnelles ne sont pas facilement disponibles dans le domaine public. la production industrielle de ces composés implique généralement l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté tout en minimisant les sous-produits .
Activité Biologique
Ifidancitinib is a selective Janus kinase (JAK) inhibitor, primarily targeting JAK1 and JAK3, which plays a significant role in various autoimmune and inflammatory diseases. This article explores the biological activity of this compound, focusing on its mechanism of action, effects on immune cell function, and clinical implications based on recent research findings.
This compound inhibits the JAK-STAT signaling pathway, which is crucial for the transduction of signals from various cytokines involved in immune responses. By blocking JAK1 and JAK3, this compound disrupts the signaling pathways that promote T cell activation and proliferation, leading to altered immune responses.
Effects on T Cell Function
In Vitro Studies:
Research has demonstrated that this compound significantly impairs T cell function. In one study, purified human CD8+ T cells stimulated with anti-CD3 and IL-15 showed a marked decrease in NKG2D expression and IFN-γ production when treated with this compound. The results indicated a dose-dependent inhibition of T cell proliferation and functionality:
- NKG2D+CD8+ T Cells: Reduced population compared to control.
- IFN-γ Production: Markedly decreased in treated cells.
These findings suggest that this compound induces T cell exhaustion, characterized by diminished effector functions and increased expression of inhibitory receptors like PD-1 and TIM-3 .
In Vivo Studies:
In animal models, specifically C3H/HeJ mice with alopecia areata, this compound treatment resulted in significant reversal of hair loss. The mechanism was linked to the inhibition of IFN-γ signaling, restoring immune privilege in hair follicles by reducing MHC class I expression .
Clinical Implications
This compound has been evaluated in several clinical trials for conditions such as alopecia areata and vitiligo. Below is a summary table highlighting key clinical studies involving this compound:
Case Studies
-
Alopecia Universalis Case Report:
A 60-year-old woman with alopecia universalis treated with this compound experienced a 97% regrowth of hair after eight months of therapy, demonstrating the potential efficacy of this JAK inhibitor in severe cases . -
Vitiligo Treatment:
In a case series involving patients with vitiligo, treatment with this compound led to substantial repigmentation in affected areas, indicating its potential as a therapeutic agent for skin conditions characterized by immune dysregulation .
Propriétés
IUPAC Name |
5-[[2-(4-fluoro-3-methoxy-5-methylanilino)-5-methylpyrimidin-4-yl]amino]-3H-1,3-benzoxazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3/c1-10-6-13(8-16(28-3)17(10)21)24-19-22-9-11(2)18(26-19)23-12-4-5-15-14(7-12)25-20(27)29-15/h4-9H,1-3H3,(H,25,27)(H2,22,23,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFMQDVLFYKOPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)OC)NC2=NC=C(C(=N2)NC3=CC4=C(C=C3)OC(=O)N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1236667-40-5 | |
Record name | Ifidancitinib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236667405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ifidancitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16191 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ifidancitinib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R105E71J13 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.